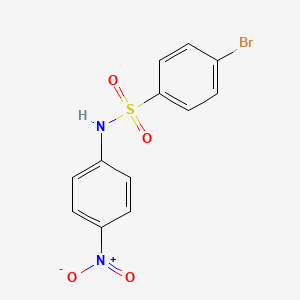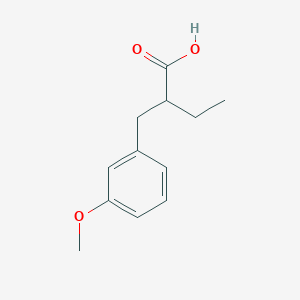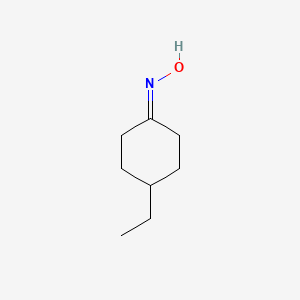
4-Ethylcyclohexanone oxime
Vue d'ensemble
Description
4-Ethylcyclohexanone oxime is a chemical compound with the molecular formula C8H15NO . It is used in the life sciences as a chemical building block .
Synthesis Analysis
Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . A recent study reported an electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source . A series of Zn−Cu alloy catalysts were developed to drive the electrochemical reduction of nitrate .Molecular Structure Analysis
The molecular structure of this compound is derived from its parent compound, 4-Ethylcyclohexanone, which has a molecular formula of C8H14O . The oxime group (–NOH) is added to the carbonyl group of the cyclohexanone ring to form the oxime derivative .Chemical Reactions Analysis
Cyclohexanone oxime is synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . In this process, the hydroxylamine intermediate formed in the electroreduction process can undergo a chemical reaction with the cyclohexanone present in the electrolyte to produce the corresponding oxime .Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.213 . The CAS Number for this compound is 17716-05-01 .Applications De Recherche Scientifique
Structural Analysis and Rearrangements
- Cyclohexanone oxime derivatives, including structures like 4-Ethylcyclohexanone oxime, have been analyzed for their structural behavior, particularly in relation to the Beckmann rearrangement. These studies provide insights into bond distances and angles that are crucial for understanding the early stages of this rearrangement, which is significant in organic synthesis and pharmaceuticals (Yeoh et al., 2012).
Microwave Spectroscopy
- The rotational spectrum of 4-Ethylcyclohexanone in the ground state has been observed, providing essential data on molecular structure and behavior. This is critical for understanding the molecular dynamics and properties of such compounds (Ka et al., 2008).
Biological Biotransformations
- Biotransformation studies using anthracnose fungi have shown the reduction of compounds like 4-Ethylcyclohexanone to their corresponding alcohols. This demonstrates the potential of using biological methods for the stereoselective reduction of such compounds, which can have applications in the production of fine chemicals and pharmaceutical intermediates (Miyazawa et al., 2000).
Catalysis and Asymmetric Reactions
- In catalytic reactions, such as copper-catalyzed conjugate addition reactions, the use of compounds related to 4-Ethylcyclohexanone has shown significant potential. These reactions are important in the synthesis of optically active compounds, a key area in medicinal chemistry (Matsumoto et al., 2016).
Reactivity and Nucleophilicity Studies
- Research on the nucleophilicity of oximes, including cyclohexanone oxime derivatives, provides insights into their reactivity with other chemical species. This has implications for the development of novel organometallic compounds and catalysts (Bolotin et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions . Therefore, research is being conducted to develop more sustainable methods for the synthesis of cyclohexanone oxime . For example, an electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source has been reported .
Propriétés
IUPAC Name |
N-(4-ethylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVASDVOMMPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




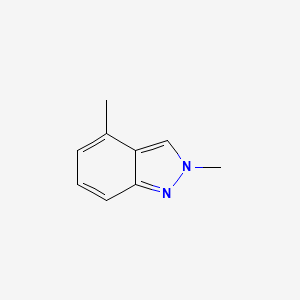
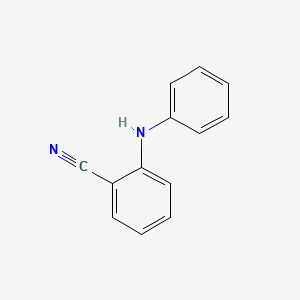

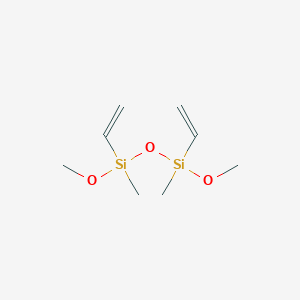

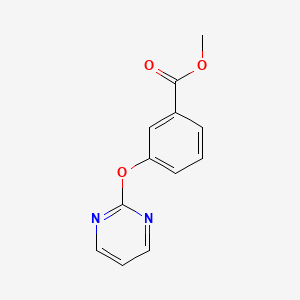
![[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B3109816.png)
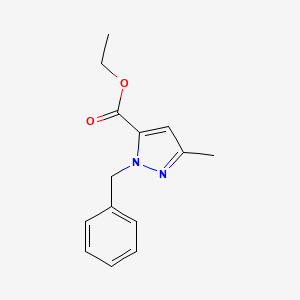
![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)

